molecular formula C7H15BrO2 B15377998 4-(3-Bromopropoxy)butan-2-ol CAS No. 81511-54-8

4-(3-Bromopropoxy)butan-2-ol

Cat. No.: B15377998
CAS No.: 81511-54-8
M. Wt: 211.10 g/mol
InChI Key: PRVZKLVSNNERDA-UHFFFAOYSA-N
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Description

4-(3-Bromopropoxy)butan-2-ol is a brominated ether-alcohol compound characterized by a linear butan-2-ol backbone substituted with a 3-bromopropoxy group.

Properties

CAS No.

81511-54-8

Molecular Formula

C7H15BrO2

Molecular Weight

211.10 g/mol

IUPAC Name

4-(3-bromopropoxy)butan-2-ol

InChI

InChI=1S/C7H15BrO2/c1-7(9)3-6-10-5-2-4-8/h7,9H,2-6H2,1H3

InChI Key

PRVZKLVSNNERDA-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCCCBr)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with (R)-4-((3-Bromopropoxy)methyl)-2,2-dimethyl-1,3-dioxolane

Structural Differences :

  • Target Compound : Linear butan-2-ol chain with a bromopropoxy substituent.
  • Comparative Compound : Cyclic 1,3-dioxolane ring with a bromopropoxymethyl group and two methyl substituents .

Functional Implications :

  • Reactivity : The dioxolane ring in the comparative compound enhances steric protection and stability, whereas the linear structure of 4-(3-Bromopropoxy)butan-2-ol may increase susceptibility to nucleophilic attack at the bromine or hydroxyl group.
  • The target compound’s linearity may favor alkylation or cross-coupling reactions .

Table 1: Structural and Functional Comparison

Property 4-(3-Bromopropoxy)butan-2-ol (R)-4-((3-Bromopropoxy)methyl)-2,2-dimethyl-1,3-dioxolane
Core Structure Linear butan-2-ol Cyclic 1,3-dioxolane
Key Functional Groups -OH, -O-CH2CH2CH2Br -O-CH2CH2CH2Br, dioxolane ring, -CH(CH3)2
Stability Moderate (linear chain) High (steric protection)
Synthetic Utility Alkylation/etherification intermediate Chiral synthesis intermediates

Structural Differences :

  • Target Compound : Brominated ether-alcohol.
  • Comparative Compound : Unsaturated alcohol with a phenyl group and conjugated double bond .

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